molecular formula C7H8ClNO B060368 3-(Chloromethyl)-2-methoxypyridine CAS No. 162046-62-0

3-(Chloromethyl)-2-methoxypyridine

Cat. No. B060368
M. Wt: 157.6 g/mol
InChI Key: BWCOLJNFJZDWEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions starting from simpler pyridine compounds. For example, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine was synthesized using a POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide under mild conditions, highlighting the importance of selecting suitable chlorinating agents and reaction conditions for the synthesis of chloromethylpyridine derivatives (Xia Liang, 2007).

Scientific Research Applications

  • Photoacid Generators (PAGs) : This compound could potentially be used in the development of photoacid generators (PAGs), which are finding increasing applications in spatial and temporal modulation of biological events in vitro and in vivo .

  • Silane Compounds : “3-(Chloromethyl)-2-methoxypyridine” could be used in the synthesis of silane compounds, which are widely used in various industries, such as pharmaceuticals, coatings, adhesives, and paints . For instance, it can be used as a precursor for various functionalized silanes, such as amino, epoxy, and mercapto silanes, which can further enhance the properties of coatings, adhesives, and composites .

  • Innovative Applications : There are also innovative applications of this compound, such as in nanocomposites, drug delivery systems, and 3D printing . These innovations demonstrate the potential of “3-(Chloromethyl)-2-methoxypyridine” as a key building block for advanced materials and technologies .

  • Chloromethylation of Aromatic Compounds : This compound can be used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

  • Reagent in Industrial Chemistry : As a type of haloalkane, it can be used as a crucial reagent in industrial chemistry . For example, it can be used in the synthesis of various silicones .

  • Production of Epichlorohydrin : “3-(Chloromethyl)-2-methoxypyridine” could potentially be used in the production of epichlorohydrin , an organochlorine compound and an epoxide that is used in the production of various industrial chemicals .

Safety And Hazards

This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. Information on safe handling and disposal of the compound would also be included.


Future Directions

This would involve discussing potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways to improve its synthesis.


For a specific compound like “3-(Chloromethyl)-2-methoxypyridine”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have information available in all of these categories. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, databases like PubChem, ChemSpider, and the Protein Data Bank may have information on many compounds. If you’re working in a lab, always consult the Material Safety Data Sheet (MSDS) for safety information on the compounds you’re using.


properties

IUPAC Name

3-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCOLJNFJZDWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565662
Record name 3-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2-methoxypyridine

CAS RN

162046-62-0
Record name 3-(Chloromethyl)-2-methoxypyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

Thionyl chloride (9.5 mL, 130 mmol) was added portionwise to a solution of (2-methoxy-pyridin-3-yl)-methanol (1.02 g, 7.3 mmol) in dichloromethane (36 mL). The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and dichloromethane (100 mL) was added. The solution was carefully treated with saturated aqueous sodium hydrogen carbonate and the mixture was stirred for 5-10 min. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine (100 mL), dried (sodium sulfate), filtered, and evaporated to give 3-chloromethyl-2-methoxy-pyridine (989 mg, 86%) as a light yellow oil.
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (2-methoxy-pyridin-3-yl)-methanol (0.38 g, 2.74 mmol) from example 42 step A and triethylamine (0.5 mL, 3.56 mmol) in 6 mL of CH2Cl2 was added methanesulfonyl chloride (0.26 mL, 3.29 mmol) at 0° C. After 1 hr, the reaction was warmed to room temperature and stirred overnight. The reaction mixture was brought to the usual work-up to give the crude product, which was purified by chromatography (silica gel, 25% EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) 8.15 (m, 1H), 7.67 (m, 1H), 6.91 (m, 1H), 4.60 (s, 2H), 4.02 (s, 3H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Buil, M Calbet, M Castillo, J Castro, C Esteve… - European Journal of …, 2016 - Elsevier
Monocyclic and bicyclic ring systems were investigated as the “core” section of a series of diphenylsulphone-containing acetic acid CRTh2 receptor antagonists. A range of potencies …
Number of citations: 18 www.sciencedirect.com

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